Insulin Human

Beschreibung

Eigenschaften

Key on ui mechanism of action |

The primary activity of insulin is the regulation of glucose metabolism. Insulin promotes glucose and amino acid uptake into muscle and adipose tissues, and other tissues except brain and liver. It also has an anabolic role in stimulating glycogen, fatty acid, and protein synthesis. Insulin inhibits gluconeogenesis in the liver. Insulin binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor is able to autophosphorylate and phosphorylate numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. These activated proteins, in turn, lead to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC) which play a critical role in metabolism and catabolism. |

|---|---|

CAS-Nummer |

11061-68-0 |

Molekularformel |

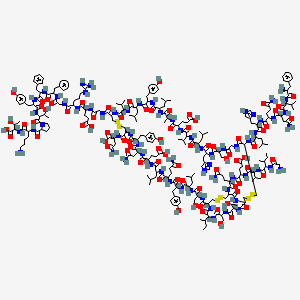

C257H383N65O77S6 |

Molekulargewicht |

5808 g/mol |

IUPAC-Name |

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1 |

InChI-Schlüssel |

PBGKTOXHQIOBKM-FHFVDXKLSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |

Kanonische SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Cloning and Expression of the Human Insulin Gene

For decades, the production of recombinant human insulin has been a cornerstone of biotechnology, providing a life-saving therapeutic for millions of individuals with diabetes. This guide offers an in-depth overview of the core methodologies involved in the cloning of the human insulin gene and its subsequent expression, tailored for researchers, scientists, and professionals in drug development.

The Human Insulin Gene and its Product

The human insulin gene, located on chromosome 11, is comprised of three exons and two introns.[1][2] Its transcription and subsequent processing in pancreatic beta cells yield a messenger RNA (mRNA) that is translated into preproinsulin. This precursor molecule undergoes a series of post-translational modifications to become the mature, active insulin hormone.

The process begins with the cleavage of a signal peptide from preproinsulin in the endoplasmic reticulum, resulting in proinsulin.[3] Proinsulin is a single polypeptide chain that contains the future A and B chains of insulin, connected by a C-peptide.[3] Within the Golgi apparatus and maturing secretory granules, proinsulin is cleaved by prohormone convertases (primarily PC1/3 and PC2) and carboxypeptidase E to remove the C-peptide, leaving the A and B chains.[3][4][5] These two chains are connected by two intermolecular disulfide bonds, with an additional intramolecular disulfide bond within the A-chain, forming the final 51-amino acid active insulin molecule.[3]

Recombinant Production Strategy: From Gene to Protein

The commercial production of recombinant human insulin predominantly utilizes Escherichia coli as the expression host due to its rapid growth, well-understood genetics, and cost-effective cultivation.[6][7] While early methods involved the separate synthesis and joining of the A and B chains, the contemporary and more efficient approach involves the expression of a proinsulin precursor.[6][8] This proinsulin is typically expressed as a fusion protein within intracellular inclusion bodies.[6]

The general workflow for recombinant human insulin production is as follows:

-

Gene Cloning : The gene encoding human proinsulin is inserted into an expression plasmid.

-

Transformation : The recombinant plasmid is introduced into a suitable E. coli host strain.

-

Fermentation and Expression : The transformed E. coli are cultured in large-scale fermenters, and the expression of the proinsulin fusion protein is induced.

-

Purification and Processing : The cells are harvested, and the proinsulin is purified from inclusion bodies, refolded, and enzymatically converted to active human insulin.

References

- 1. Frontiers | Evolution of the Insulin Gene: Changes in Gene Number, Sequence, and Processing [frontiersin.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Reactome | Processing of Proinsulin to Insulin [reactome.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbr.in [ijpbr.in]

- 8. Making, Cloning, and the Expression of Human Insulin Genes in Bacteria: The Path to Humulin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Recombinant Human Insulin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the landmark discovery and historical development of recombinant human insulin, a cornerstone of modern biotechnology and diabetes management. We will explore the seminal experiments, from gene synthesis to large-scale production, providing detailed protocols and quantitative data to inform and guide researchers in the field.

Introduction: The Dawn of a New Era in Diabetes Treatment

Prior to the late 1970s, the primary source of insulin for treating diabetes was animal pancreases, primarily from pigs and cows. While life-saving, animal-derived insulin could elicit immune reactions in some patients and faced a looming threat of supply shortages. The advent of recombinant DNA technology in the mid-1970s presented a revolutionary solution: the production of human insulin in microorganisms, ensuring a theoretically unlimited and non-allergenic supply.

The journey from concept to a commercially available product was a testament to scientific ingenuity and collaboration. Key milestones include the first successful expression of a synthetic human gene in bacteria and the subsequent partnership between the biotechnology startup Genentech and the pharmaceutical giant Eli Lilly and Company. This collaboration culminated in the 1982 FDA approval of Humulin®, the first recombinant human therapeutic.[1][2]

Core Methodologies in Recombinant Human Insulin Production

Two primary strategies have been historically employed for the production of recombinant human insulin in Escherichia coli: the separate synthesis of the A and B polypeptide chains and the proinsulin processing method.

The Two-Chain Method: The Initial Breakthrough

The first successful production of recombinant human insulin, achieved by Genentech, involved the separate synthesis of the insulin A and B chains in different E. coli cultures.[3][4][5] This pioneering approach, while effective, was complex and involved several critical steps.

References

- 1. Recombinant Human Insulins – Clinical Efficacy and Safety in Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eli Lilly Releases the First Commercial Genetically Engineered Medication | Research Starters | EBSCO Research [ebsco.com]

- 3. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Core Components of the Human Insulin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core components and intricate mechanisms of the human insulin signaling pathway. Insulin, a key anabolic hormone, orchestrates a complex network of intracellular signaling events crucial for maintaining glucose homeostasis, promoting cell growth, and regulating metabolism. Dysregulation of this pathway is a hallmark of prevalent metabolic diseases, including type 2 diabetes and obesity, making its components critical targets for therapeutic intervention.

Pathway Overview: Two Major Branches

The binding of insulin to its cell surface receptor initiates a cascade of phosphorylation events, primarily diverging into two major signaling branches: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway .[1][2] While the PI3K/AKT pathway is predominantly responsible for the metabolic actions of insulin, such as glucose uptake and glycogen synthesis, the Ras/MAPK pathway is more closely associated with mitogenic effects, including cell growth and gene expression.[1][2][3]

Core Components of the Insulin Signaling Pathway

A multitude of proteins act in a coordinated fashion to transduce the insulin signal. The key players are outlined below.

Insulin Receptor (IR)

The insulin receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits, linked by disulfide bonds.[2][4] The α-subunits are responsible for insulin binding, which induces a conformational change in the β-subunits, activating their intrinsic tyrosine kinase activity.[4] This activation leads to autophosphorylation of several tyrosine residues on the β-subunits, creating docking sites for downstream signaling molecules.[1][5]

Insulin Receptor Substrate (IRS) Proteins

Upon insulin receptor activation, a family of cytoplasmic adaptor proteins known as insulin receptor substrates (IRS-1, -2, -3, and -4) are recruited to the activated receptor.[6] IRS-1 and IRS-2 are the most widely expressed and play a pivotal role in mediating insulin's metabolic effects.[7][8] The activated insulin receptor phosphorylates multiple tyrosine residues on IRS proteins, creating binding sites for various signaling molecules containing Src homology 2 (SH2) domains.[5][9][10]

Phosphatidylinositol 3-Kinase (PI3K)

PI3K is a key enzyme in the metabolic branch of the insulin signaling pathway.[11] It is a heterodimer consisting of a regulatory subunit (p85) and a catalytic subunit (p110).[5][11] The SH2 domain of the p85 regulatory subunit binds to phosphorylated tyrosine residues on IRS proteins, which in turn activates the p110 catalytic subunit.[8][12] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][13]

AKT (Protein Kinase B)

The accumulation of PIP3 at the plasma membrane recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and AKT (also known as Protein Kinase B).[4][13] AKT is a serine/threonine kinase that, once activated by PDK1 and other kinases, phosphorylates a wide range of downstream targets, mediating many of insulin's metabolic effects.[13][14]

Glucose Transporter Type 4 (GLUT4)

GLUT4 is an insulin-sensitive glucose transporter found primarily in adipose tissue and skeletal muscle.[15] In the absence of insulin, GLUT4 is sequestered in intracellular vesicles.[15][16][17] Insulin signaling, primarily through the PI3K/AKT pathway, promotes the translocation of these GLUT4-containing vesicles to the plasma membrane.[14][16] This fusion of vesicles with the cell surface inserts GLUT4 into the membrane, facilitating the uptake of glucose from the bloodstream into the cell.[16][17]

Components of the Ras/MAPK Pathway

The Ras/MAPK pathway is another critical branch of insulin signaling. This pathway is initiated by the recruitment of the adaptor protein Grb2 to phosphorylated IRS proteins or Shc.[2][4] Grb2, in a complex with the guanine nucleotide exchange factor Sos, activates the small G protein Ras.[2] Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ultimately the mitogen-activated protein kinases (MAPKs), also known as extracellular signal-regulated kinases (ERKs).[1][4] This pathway is primarily involved in regulating gene expression and cell proliferation.[1][2]

Key Signaling Events and Logic

The following diagrams illustrate the core signaling cascades of the insulin pathway.

Caption: Overview of the two major branches of the insulin signaling pathway.

Caption: The PI3K/AKT pathway leading to metabolic effects.

Quantitative Data Summary

While precise quantitative data can vary depending on the cell type, experimental conditions, and measurement techniques, the following table summarizes representative values found in the literature to provide a quantitative perspective on the insulin signaling pathway.

| Parameter | Typical Range/Value | Key References |

| Insulin Concentration for Half-Maximal Effect (EC50) | ||

| Glucose Uptake | 0.1 - 1.0 nM | [18] |

| AKT Phosphorylation | 0.5 - 5.0 nM | [18] |

| ERK Phosphorylation | 1.0 - 10 nM | [18] |

| Temporal Dynamics of Phosphorylation (Time to Peak) | ||

| Insulin Receptor Autophosphorylation | < 1 minute | [19] |

| IRS-1 Tyrosine Phosphorylation | 1 - 5 minutes | [19] |

| AKT Serine/Threonine Phosphorylation | 5 - 15 minutes | [19] |

| ERK Threonine/Tyrosine Phosphorylation | 5 - 10 minutes | [19] |

| Protein Abundance (Molecules per cell) | ||

| Insulin Receptor | 20,000 - 300,000 | |

| GLUT4 | 100,000 - 1,000,000 |

Note: This table provides approximate values and should be considered as a general guide. For specific experimental contexts, consulting the primary literature is essential.

Experimental Protocols

The study of the insulin signaling pathway relies on a variety of well-established experimental techniques. Below are outlines of key protocols.

Western Blotting for Protein Phosphorylation

Objective: To detect the phosphorylation state of key signaling proteins (e.g., IR, IRS-1, AKT, ERK) in response to insulin stimulation.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) to confluence. Serum-starve the cells overnight to reduce basal signaling. Stimulate cells with a known concentration of insulin (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-AKT Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein to normalize for protein loading.

Immunoprecipitation (IP) for Protein-Protein Interactions

Objective: To investigate the interaction between two proteins (e.g., the association of the p85 subunit of PI3K with IRS-1) following insulin stimulation.

Methodology:

-

Cell Culture, Treatment, and Lysis: Follow the same initial steps as for Western blotting.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against one of the proteins of interest (the "bait" protein, e.g., anti-IRS-1) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest (the "prey" protein, e.g., anti-p85).

Glucose Uptake Assay

Objective: To measure the rate of glucose transport into cells in response to insulin.

Methodology:

-

Cell Culture and Differentiation: For cell types like 3T3-L1 preadipocytes, differentiate them into mature adipocytes.

-

Serum Starvation and Insulin Stimulation: Serum-starve the cells and then stimulate with insulin for a defined period.

-

Glucose Uptake Measurement: Incubate the cells with a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose. This analog is taken up by glucose transporters but is not fully metabolized, causing it to be trapped inside the cell.

-

Washing and Lysis: Wash the cells with ice-cold PBS to remove extracellular radiolabeled glucose. Lyse the cells.

-

Scintillation Counting: Measure the amount of intracellular radioactivity using a scintillation counter.

-

Data Normalization: Normalize the radioactivity counts to the total protein content of the cell lysate.

This guide provides a foundational understanding of the core components and mechanisms of the human insulin signaling pathway. Further research into the intricate regulatory networks, including negative feedback loops and the role of protein phosphatases, will continue to unveil the complexity of this vital signaling cascade and offer new avenues for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 3. Insulin resistance differentially affects the PI 3-kinase– and MAP kinase–mediated signaling in human muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. JCI - Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance [jci.org]

- 6. Insulin receptor substrate 1 - Wikipedia [en.wikipedia.org]

- 7. The insulin receptor substrate (IRS) proteins: At the intersection of metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. ovid.com [ovid.com]

- 10. Role of binding proteins to IRS-1 in insulin signalling - ProQuest [proquest.com]

- 11. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 12. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GLUT4 Transporter Mechanism → Area → Sustainability [esg.sustainability-directory.com]

- 17. GLUT4 - Wikipedia [en.wikipedia.org]

- 18. biorxiv.org [biorxiv.org]

- 19. pnas.org [pnas.org]

In-Depth Technical Guide: The In Vitro Mechanism of Action of Human Insulin

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of the in vitro mechanism of action of human insulin. It delineates the molecular interactions and signaling cascades initiated by insulin binding to its receptor, focusing on key events such as receptor autophosphorylation and the activation of downstream pathways. This guide also presents quantitative data in a structured format and outlines standard experimental protocols for studying insulin action in a laboratory setting. Visual representations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction

Human insulin is a peptide hormone that plays a critical role in regulating glucose homeostasis. Its in vitro effects are mediated through its interaction with the insulin receptor (IR), a transmembrane protein belonging to the receptor tyrosine kinase family. Understanding the precise mechanism of insulin action at the cellular and molecular level is fundamental for research in metabolic diseases and the development of novel therapeutics. This guide focuses on the core in vitro mechanisms, providing a technical overview for the scientific community.

The Insulin Receptor and Ligand Binding

The insulin receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits linked by disulfide bonds. The α-subunits are responsible for insulin binding, while the β-subunits possess intrinsic tyrosine kinase activity.

The binding of insulin to the α-subunits of the IR induces a conformational change in the receptor, bringing the β-subunits closer together. This proximity facilitates the autophosphorylation of specific tyrosine residues on the intracellular domains of the β-subunits, an event that is the critical first step in the insulin signaling cascade.

2.1. Quantitative Binding Affinity

The affinity of human insulin for its receptor is a key determinant of its biological activity. This is typically quantified by the dissociation constant (Kd).

| Ligand | Receptor | Cell Type/System | Kd (nM) | Reference |

| Human Insulin | Human Insulin Receptor | CHO-T cells | 0.1 - 1.0 | |

| Human Insulin | Human Insulin Receptor | IM-9 Lymphocytes | 0.2 - 0.8 | |

| Insulin Lispro | Human Insulin Receptor | Recombinant | 0.1 - 0.5 | |

| Insulin Aspart | Human Insulin Receptor | Recombinant | 0.1 - 0.6 | |

| Insulin Glargine | Human Insulin Receptor | Recombinant | 0.3 - 1.2 |

The Insulin Signaling Cascade

Upon activation, the insulin receptor phosphorylates a variety of intracellular substrate proteins, initiating a complex and branched signaling network. The two major pathways activated by insulin are the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

3.1. The PI3K/Akt Pathway

This pathway is central to most of the metabolic actions of insulin.

-

IRS Protein Phosphorylation: The activated IR phosphorylates members of the insulin receptor substrate (IRS) family of proteins (primarily IRS-1 and IRS-2) on multiple tyrosine residues.

-

PI3K Activation: The phosphorylated tyrosine residues on IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory constraint of p85 on the p110 catalytic subunit of PI3K, activating its lipid kinase activity.

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3' position of the inositol ring to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Activation: PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, including phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B).

-

Downstream Metabolic Effects: Activated Akt phosphorylates a number of downstream targets to mediate insulin's metabolic effects, including:

-

GLUT4 Translocation: Akt phosphorylates AS160 (Akt substrate of 160 kDa), which in turn promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose uptake into the cell.

-

Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), leading to the dephosphorylation and activation of glycogen synthase, thereby promoting glycogen synthesis.

-

Protein Synthesis: Akt activates the mechanistic target of rapamycin complex 1 (mTORC1), which promotes protein synthesis.

-

3.2. The MAPK/ERK Pathway

This pathway is primarily involved in the mitogenic effects of insulin, such as cell growth and proliferation.

-

Shc and Grb2 Recruitment: The activated IR can also phosphorylate Shc, an adaptor protein. Phosphorylated Shc binds to another adaptor protein, Grb2.

-

SOS and Ras Activation: Grb2 is constitutively associated with Son of Sevenless (SOS), a guanine nucleotide exchange factor. This complex is recruited to the plasma membrane where SOS activates the small G protein Ras by promoting the exchange of GDP for GTP.

-

MAPK Cascade: Activated Ras initiates a phosphorylation cascade, sequentially activating Raf (a MAP kinase kinase kinase), MEK (a MAP kinase kinase), and finally ERK1/2 (a MAP kinase).

-

Gene Expression: Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell growth and differentiation.

3.3. Visualization of Insulin Signaling Pathways

An In-depth Technical Guide on the Role of Human Insulin in Cellular Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Insulin in Metabolism

Insulin, a peptide hormone produced by the beta cells of the pancreatic islets, is the principal anabolic hormone essential for regulating the metabolism of carbohydrates, fats, and proteins.[1] Its primary function is to promote the absorption of glucose from the bloodstream into the liver, fat, and skeletal muscle cells.[1] Within these tissues, insulin orchestrates the conversion of glucose into glycogen (glycogenesis) or triglycerides (lipogenesis) for storage.[1] Dysregulation of insulin signaling is a hallmark of metabolic diseases, most notably type 2 diabetes, making it a critical area of study for researchers and drug development professionals.

This guide provides a technical overview of insulin's mechanism of action, details the core signaling pathways, presents quantitative data on its metabolic effects, and offers standardized experimental protocols for studying its function in a laboratory setting.

Core Insulin Signaling Pathways

Upon binding to its receptor, a receptor tyrosine kinase (RTK), insulin initiates a cascade of intracellular signaling events.[2][3] The activated receptor autophosphorylates its beta subunits, creating docking sites for Insulin Receptor Substrate (IRS) proteins.[2][4] Phosphorylated IRS proteins serve as a scaffold for the assembly of two major signaling branches that mediate the majority of insulin's metabolic and mitogenic effects.[5]

-

PI3K/Akt Pathway (Metabolic Actions)

-

Ras/MAPK Pathway (Mitogenic Actions)

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is paramount for most of insulin's metabolic effects, including glucose transport and glycogen synthesis.[5][6]

Key steps in the pathway:

-

PI3K Activation: The p85 regulatory subunit of PI3K binds to phosphorylated IRS proteins, which activates the p110 catalytic subunit.[5][7]

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the plasma membrane to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5]

-

Akt Activation: PIP3 recruits and co-localizes PDK1 and Akt (also known as Protein Kinase B) at the membrane. PDK1 and mTORC2 then phosphorylate Akt at Thr308 and Ser473, respectively, leading to its full activation.[4][8]

-

Downstream Effects: Activated Akt phosphorylates a host of downstream targets to mediate insulin's metabolic effects.[8]

-

GLUT4 Translocation: Akt phosphorylates and inactivates AS160 (Akt Substrate of 160 kDa), a Rab GTPase-activating protein.[7] This inhibition allows vesicles containing the glucose transporter GLUT4 to translocate to and fuse with the plasma membrane, facilitating glucose uptake into muscle and fat cells.[1][9]

-

Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3).[7][10] This relieves the inhibition on Glycogen Synthase (GS), promoting the conversion of glucose into glycogen.[10][11]

-

Protein Synthesis: Akt can activate the mTORC1 pathway, which promotes protein synthesis by phosphorylating targets like S6K1 and 4E-BP1.[4][8]

-

The Ras/MAPK Signaling Pathway

While the PI3K/Akt pathway governs metabolic actions, the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is primarily responsible for insulin's effects on gene expression, cell growth, and differentiation.[5]

Key steps in the pathway:

-

Grb2/SOS Recruitment: Phosphorylated IRS (or Shc) recruits the adaptor protein Grb2, which in turn binds to the guanine nucleotide exchange factor Son of Sevenless (SOS).[5][12]

-

Ras Activation: SOS promotes the exchange of GDP for GTP on the small G-protein Ras, converting it to its active state.[2][5]

-

Kinase Cascade: Active Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK, and finally the Extracellular signal-Regulated Kinase (ERK).[3][12]

-

Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates transcription factors, altering gene expression related to cell growth and proliferation.[2]

It is important to note that stimulation of the MAPK pathway is generally not required for the acute metabolic effects of insulin, such as glucose uptake and glycogen synthesis.[13]

Quantitative Effects of Insulin on Cellular Metabolism

The metabolic response to insulin varies by cell type, insulin concentration, and duration of stimulation. The following table summarizes typical quantitative outcomes observed in key metabolic tissues.

| Parameter | Cell/Tissue Type | Insulin Concentration | Duration | Typical Result (Fold Change vs. Basal) | Reference(s) |

| Glucose Uptake | 3T3-L1 Adipocytes | 10-100 nM | 10-30 min | 10 to 20-fold increase | [14] |

| Human Skeletal Muscle | Physiological | Clamp | ~10-fold increase | [15] | |

| L6 Myotubes | 100 nM | 20-60 min | 1.5 to 3-fold increase | [13][16] | |

| Akt Phosphorylation (Ser473/Thr308) | C2C12 Myotubes | 100 nM | 30 min | 3 to 5-fold increase | [17] |

| Isolated Adipocytes | 100 nM | 10 min | >10-fold increase | [18] | |

| HT-29 Cells | 500 ng/mL | 10-15 min | ~4-fold (S473), ~8-fold (T308) | [19] | |

| Glycogen Synthase Activity | Human Muscle Cells | 100 nM | 30-60 min | 2 to 3-fold increase | [10] |

| GLUT4 Translocation | L6-GLUT4myc cells | 100 nM | 20 min | ~1.6-fold increase (cell surface) | [16][20] |

Key Experimental Protocols

Studying insulin's metabolic effects requires robust and reproducible experimental protocols. Below are detailed methodologies for three fundamental assays.

Protocol: Insulin-Stimulated Glucose Uptake Assay (using 2-Deoxyglucose)

This assay measures the rate of glucose transport into cells using a radiolabeled or fluorescent glucose analog (e.g., [³H]2-deoxy-D-glucose or 2-NBDG) that is transported and phosphorylated but not further metabolized, trapping it inside the cell.[21]

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6, C2C12)

-

Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA

-

Human Insulin (1 µM stock)

-

[³H]2-deoxy-D-glucose (2-DG)

-

Unlabeled ("cold") 2-DG

-

Phloretin (glucose transport inhibitor)

-

0.1% SDS Lysis Buffer

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation: Differentiate cells in multi-well plates (e.g., 12-well or 24-well) to maturity.[14]

-

Serum Starvation: Wash cells once with KRH buffer. Incubate cells in KRH buffer with 0.5% BSA for 2-3 hours at 37°C to reduce basal signaling.[14][22]

-

Insulin Stimulation: Aspirate starvation buffer. Add fresh KRH buffer. Treat designated wells with insulin (final concentration 10-100 nM) for 15-30 minutes at 37°C. "Basal" wells receive buffer only.[22][23]

-

Glucose Uptake: Add [³H]2-deoxy-D-glucose (final concentration ~0.1 µCi/mL) to all wells. Incubate for exactly 5-10 minutes. Timing is critical.

-

Termination: To stop uptake, aspirate the glucose solution and immediately wash the cells three times with ice-cold PBS.[14] For non-specific uptake control, add phloretin with the 2-DG in a separate set of wells.

-

Cell Lysis: Lyse the cells in 0.5 mL of 0.1% SDS per well. Rock for 30 minutes at room temperature to ensure complete lysis.[14]

-

Quantification: Transfer a portion of the lysate (e.g., 300 µL) to a scintillation vial containing 4 mL of scintillation fluid. Measure radioactivity (counts per minute, CPM) using a scintillation counter.[22]

-

Normalization: Use a small aliquot of the remaining lysate to determine the total protein concentration (e.g., using a BCA assay). Normalize the CPM values to the protein content (CPM/mg protein). Specific uptake is calculated by subtracting non-specific uptake values.

Protocol: Western Blotting for Akt Phosphorylation

This protocol quantifies the activation state of key signaling proteins by detecting their phosphorylation status using phospho-specific antibodies.

Materials:

-

Cell culture reagents and plates

-

Human Insulin

-

Ice-cold PBS

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[23]

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt.[23]

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate and imaging system.[23]

Procedure:

-

Cell Treatment: Culture, serum-starve, and stimulate cells with insulin as described in the glucose uptake assay (Section 4.1, steps 1-3).

-

Protein Extraction: After stimulation, immediately place the plate on ice. Aspirate the media and wash cells twice with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[24]

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[23]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[24]

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[24]

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23]

-

Incubate the membrane with primary anti-phospho-Akt antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[23]

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[23]

-

Wash again as in the previous step.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[24]

-

Re-probing: To normalize the phospho-protein signal, the membrane can be stripped and re-probed for total Akt antibody to ensure equal protein loading.[23]

Protocol: GLUT4 Translocation Assay

This assay visualizes or quantifies the movement of GLUT4 from intracellular vesicles to the plasma membrane. This can be achieved via immunofluorescence microscopy or flow cytometry on cells expressing an epitope-tagged GLUT4 (e.g., GLUT4-myc or GLUT4-EGFP).[16][25]

Materials:

-

Cells stably expressing tagged GLUT4 (e.g., L6-GLUT4myc)

-

Cell culture reagents and plates/coverslips

-

Human Insulin

-

Fixing Solution (e.g., 4% paraformaldehyde)

-

Primary antibody against the external tag (if not fluorescently tagged)

-

Fluorescently-labeled secondary antibody

-

Mounting medium with DAPI

-

Fluorescence microscope or flow cytometer

Procedure (Microscopy-based):

-

Cell Culture: Plate L6-GLUT4myc cells on glass coverslips and grow to ~70% confluence.

-

Starvation and Stimulation: Serum-starve cells for 3 hours, then stimulate with or without 100 nM insulin for 20-30 minutes at 37°C.[16]

-

Fixation: Immediately after stimulation, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Do NOT permeabilize the cells, as this would allow the antibody to access intracellular GLUT4.

-

Immunostaining:

-

Wash cells with PBS.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against the exofacial tag (e.g., anti-myc) for 1 hour.

-

Wash cells and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

-

Imaging: Wash cells, mount the coverslips onto slides using mounting medium with DAPI (to stain nuclei), and image using a confocal or fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity at the plasma membrane relative to the total cell area to determine the extent of translocation.

Experimental Workflow Visualization

The logical flow for a typical study investigating the effect of a compound on insulin-stimulated glucose uptake is outlined below.

Conclusion

Human insulin is a cornerstone of metabolic regulation, and its study is fundamental to understanding and combating metabolic diseases. The signaling pathways, particularly the PI3K/Akt cascade, provide numerous targets for therapeutic intervention. By employing the standardized quantitative assays and protocols detailed in this guide, researchers can accurately probe the intricate mechanisms of insulin action, screen for novel insulin-sensitizing compounds, and ultimately contribute to the development of new treatments for conditions like type 2 diabetes.

References

- 1. Insulin - Wikipedia [en.wikipedia.org]

- 2. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 3. assaygenie.com [assaygenie.com]

- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. youtube.com [youtube.com]

- 8. The PI3K/AKT pathway in obesity and type 2 diabetes [ijbs.com]

- 9. Molecular Mechanisms for the Regulation of Insulin-Stimulated Glucose Uptake by Small Guanosine Triphosphatases in Skeletal Muscle and Adipocytes [mdpi.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Biochemistry, Insulin Metabolic Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MAPK signalling in cellular metabolism: stress or wellness? | EMBO Reports [link.springer.com]

- 13. Mitogen-activated protein kinase kinase inhibition does not block the stimulation of glucose utilization by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]

- 15. Insulin-stimulated glucose uptake in skeletal muscle, adipose tissue and liver: a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry [jove.com]

The Blueprint of Life-Saving Medicine: A Technical Guide to Recombinant Human Insulin Production in E. coli

For Researchers, Scientists, and Drug Development Professionals

The advent of recombinant DNA technology revolutionized the treatment of diabetes mellitus, enabling the large-scale production of human insulin in microbial hosts. Escherichia coli remains a principal workhorse for this endeavor, offering rapid growth, well-characterized genetics, and high-yield potential.[1][2] This technical guide provides an in-depth exploration of the core methodologies and critical considerations for the biosynthesis of human insulin in E. coli, from gene to purified active pharmaceutical ingredient.

The Genetic Foundation: Engineering the Insulin Precursor

The journey begins with the design and construction of an expression vector carrying the genetic blueprint for human proinsulin. Due to the inability of E. coli to perform post-translational modifications like the cleavage of the C-peptide, the precursor molecule, proinsulin, is the target for expression.[1][3] The gene encoding proinsulin is typically synthesized with codons optimized for E. coli expression to enhance translational efficiency.[4]

Key Strategies:

-

Fusion Proteins: The proinsulin gene is often fused to a partner protein. This can enhance expression levels, and in some cases, simplify initial purification steps.[5] A common approach involves linking the proinsulin gene to a sequence that directs the expressed protein into insoluble inclusion bodies.[2]

-

Expression Vectors: Plasmids such as pET vectors are frequently employed, offering strong, inducible promoters like the T7 promoter, which allows for tight regulation of gene expression.[6] Induction is typically achieved by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).[7]

Experimental Protocol: Construction of a Proinsulin Expression Vector

-

Gene Synthesis: The human proinsulin gene is chemically synthesized with codon optimization for E. coli. Restriction sites are incorporated at the 5' and 3' ends for cloning.

-

Vector Preparation: An expression vector (e.g., pET-21b(+)) is digested with the corresponding restriction enzymes.

-

Ligation: The synthesized proinsulin gene is ligated into the digested vector using T4 DNA ligase.

-

Transformation: The ligation mixture is transformed into a competent E. coli strain (e.g., DH5α for plasmid propagation).

-

Selection and Verification: Transformed colonies are selected on antibiotic-containing media. Plasmids are isolated from resistant colonies and verified by restriction digestion and DNA sequencing.

-

Expression Host Transformation: The verified plasmid is then transformed into an expression host strain, such as E. coli BL21(DE3).[4]

High-Yield Production: Fermentation and Expression

The goal of this stage is to cultivate the recombinant E. coli to high cell densities and then induce the expression of the proinsulin gene. Fed-batch fermentation is a widely used strategy to achieve high biomass and, consequently, high product yields.[8]

Key Fermentation Parameters:

-

Media Composition: A defined medium with controlled feeding of a carbon source (e.g., glucose or glycerol) is used to prevent the accumulation of inhibitory byproducts like acetate.[8]

-

Induction Strategy: The timing and concentration of the inducer (e.g., IPTG) are critical for maximizing the yield of the target protein.[6][7]

-

Process Control: Key parameters such as pH, temperature, and dissolved oxygen are tightly controlled throughout the fermentation process.

Experimental Protocol: High-Cell-Density Fed-Batch Fermentation

-

Inoculum Preparation: A seed culture of the recombinant E. coli strain is grown overnight in a rich medium (e.g., LB broth) with the appropriate antibiotic.

-

Batch Phase: The fermenter, containing a defined batch medium, is inoculated with the seed culture. The culture is grown until the initial carbon source is depleted.

-

Fed-Batch Phase: A concentrated feed medium is supplied to the fermenter at a controlled rate to maintain a desired specific growth rate.

-

Induction: When the culture reaches a high cell density (typically an OD600 of 50-100), expression of the proinsulin gene is induced by adding IPTG.

-

Harvest: After a post-induction period of several hours, the cells are harvested by centrifugation.

Quantitative Data: Fermentation and Expression Yields

| Parameter | Value | Reference |

| Final Dry Cell Mass | 18 g/L | [9] |

| Proinsulin as % of Total Protein | 20% - 38.52% | [9][10] |

| Proinsulin Yield (Fusion Protein) | 4.5 g/L (B-chain fusion) | [11] |

| Mini-proinsulin Concentration | Up to 7 g/L | [6] |

| Soluble Human Insulin Yield | ~520.92 mg/L | [12] |

| Final Insulin Yield | 50 mg/L of fermentation medium | [13] |

From Insoluble Aggregates to Active Precursor: Inclusion Body Processing and Refolding

A common consequence of high-level expression of foreign proteins in E. coli is their aggregation into insoluble inclusion bodies (IBs).[1][2] While this simplifies initial isolation, it necessitates subsequent solubilization and refolding steps to obtain the correctly folded, biologically active proinsulin.

Experimental Protocol: Proinsulin Refolding from Inclusion Bodies

-

Cell Lysis and IB Washing: Harvested cells are resuspended and lysed using methods like high-pressure homogenization. The insoluble inclusion bodies are then collected by centrifugation and washed repeatedly to remove cell debris and other contaminants.[14]

-

Solubilization: The washed inclusion bodies are solubilized in a strong denaturing agent, such as 8M urea or 6M guanidine hydrochloride, often in the presence of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to break incorrect disulfide bonds.[14]

-

Refolding: The solubilized and reduced proinsulin is refolded into its native conformation. This is a critical and often challenging step. Common methods include:

-

Purification of Proinsulin: The refolded proinsulin is then purified using chromatographic techniques such as ion-exchange chromatography.[16]

Quantitative Data: Proinsulin Recovery and Purity

| Step | Parameter | Value | Reference |

| IMAC Purification | Mass Recovery | 77.8% | [14][15] |

| IMAC Purification | Purity | 97.6% | [14][15] |

| HPSEC Refolding | Mass Recovery | 56.8% | [14][15] |

| HPSEC Refolding | Purity | 93.7% | [14][15] |

| Cation Exchange (Proinsulin) | Recovery | 96% | [16] |

| Cation Exchange (Proinsulin) | Purity | 81% | [16] |

The Final Conversion: Enzymatic Cleavage to Human Insulin

Once correctly folded and purified proinsulin is obtained, the C-peptide is enzymatically removed to yield active human insulin. This process mimics the natural maturation of insulin in the human body.[3]

Experimental Protocol: Enzymatic Conversion

-

Reaction Setup: Purified proinsulin is dissolved in a reaction buffer at a specific pH and temperature.

-

Trypsin Digestion: Trypsin is added to cleave the proinsulin at the junctions between the B-chain and C-peptide, and the C-peptide and A-chain.[3][13]

-

Carboxypeptidase B Treatment: Carboxypeptidase B is then used to remove the basic amino acid residues (arginine and lysine) left at the C-terminus of the B-chain after tryptic cleavage.[3][13]

-

Reaction Termination: The enzymatic reaction is stopped, often by pH adjustment or the addition of a protease inhibitor.

Achieving Purity: Final Chromatographic Polishing

The final stage of the process involves a series of high-resolution chromatographic steps to purify the human insulin to the stringent standards required for a pharmaceutical product. This typically involves removing any remaining impurities, such as unconverted proinsulin, incorrectly processed forms, and enzyme contaminants.

Key Chromatographic Techniques:

-

Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[17][18]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for high-resolution separation of proteins and peptides based on their hydrophobicity. This is often the final polishing step.[2][19]

Experimental Protocol: Insulin Purification by RP-HPLC

-

Column: A C8 or C18 reversed-phase column is commonly used.[17]

-

Mobile Phases: A typical mobile phase system consists of an aqueous buffer (A) and an organic solvent like acetonitrile (B), both containing an ion-pairing agent.

-

Gradient Elution: The insulin is eluted from the column using a shallow gradient of increasing organic solvent concentration.

-

Fraction Collection: Fractions containing the purified insulin peak are collected.

-

Final Formulation: The purified insulin is often crystallized in the presence of zinc to enhance stability.[20]

Quantitative Data: Final Product Purity

| Method | Purity Achieved | Reference |

| RP-HPLC | > 98% | [9][10][16] |

Challenges and Future Directions

While the production of recombinant human insulin in E. coli is a mature and robust process, several challenges remain. The formation of inclusion bodies necessitates complex and often costly downstream processing.[1] Mispairing of disulfide bonds can lead to inactive protein, reducing the overall yield.[1]

Future research is focused on optimizing each step of this intricate process. This includes developing expression systems that favor the production of soluble proinsulin, improving refolding yields, and designing more efficient and economical purification strategies. The ultimate goal is to enhance the accessibility and affordability of this life-saving medicine for diabetic patients worldwide.[2]

References

- 1. journals.iium.edu.my [journals.iium.edu.my]

- 2. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bmmj.org [bmmj.org]

- 5. Scholars@Duke publication: [Synthesis of human proinsulin in Escherichia coli cells]. [scholars.duke.edu]

- 6. Enhanced production of human mini-proinsulin in fed-batch cultures at high cell density of Escherichia coli BL21(DE3)[pET-3aT2M2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing proinsulin production in E. coli BL21 (DE3) using taguchi method and efficient one-step insulin purification by on-column enzymatic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Industrial Scale Production of Recombinant Human Insulin using Escherichia coli BL-21 | Semantic Scholar [semanticscholar.org]

- 11. Temperature-induced production of recombinant human insulin in high-cell density cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel and more efficient biosynthesis approach for human insulin production in Escherichia coli (E. coli) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of human insulin in an E. coli system with Met-Lys-human proinsulin as the expressed precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Refolding and simultaneous purification of recombinant human proinsulin from inclusion bodies on protein-folding liquid-chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. genscript.com [genscript.com]

- 17. Chromatography Resins for Insulin Purification - Amerigo Scientific [amerigoscientific.com]

- 18. researchgate.net [researchgate.net]

- 19. [Kromasil®] notes - Kromasil preparative HPLC applications – success stories 1. Purification of insulin [kromasil.com]

- 20. ijpbr.in [ijpbr.in]

A Deep Dive into Human Insulin Receptor Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of human insulin receptor (IR) binding kinetics. Understanding the intricate dynamics of how insulin and its analogs interact with the IR is paramount for the development of novel therapeutics for diabetes and other metabolic disorders. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and downstream signaling events that characterize this critical biological interaction.

Core Concepts in Insulin Receptor Binding

The interaction between insulin and its receptor is a complex process that does not follow a simple bimolecular reaction model. The mature insulin receptor is a dimeric protein, capable of binding two insulin molecules. This leads to complex binding kinetics, often exhibiting negative cooperativity at high insulin concentrations and potentially positive cooperativity at lower concentrations.[1][2] The binding affinity of the second insulin molecule is significantly lower than that of the first.[1][2]

The key kinetic parameters that define this interaction are:

-

Association Rate Constant (k_on): The rate at which insulin binds to the receptor.

-

Dissociation Rate Constant (k_off): The rate at which the insulin-receptor complex dissociates.

-

Equilibrium Dissociation Constant (K_d): A measure of the binding affinity, calculated as the ratio of k_off to k_on (K_d = k_off / k_on). A lower K_d value indicates a higher binding affinity.

Quantitative Analysis of Insulin-IR Binding Kinetics

The following tables summarize the quantitative data for the binding of human insulin and its analogs to the human insulin receptor, as determined by various experimental techniques. The insulin receptor exists in two isoforms, IR-A and IR-B, which exhibit slightly different binding affinities for insulin and insulin-like growth factors (IGFs).[3][4]

Table 1: Equilibrium Dissociation Constants (K_d) for Insulin and Analogs

| Ligand | Receptor Isoform | K_d (nM) | Experimental Method | Reference |

| Recombinant Human Insulin | eIR-A (ectodomain) | 38.1 ± 0.9 (High-affinity site) | Surface Plasmon Resonance (SPR) | [5] |

| 166.3 ± 7.3 (Low-affinity site) | ||||

| Insulin Lispro | eIR-A (ectodomain) | 73.2 ± 1.8 (High-affinity site) | Surface Plasmon Resonance (SPR) | [5] |

| 148.9 ± 6.1 (Low-affinity site) | ||||

| Human Insulin | Full-length IR-A/B | ~90 | Isothermal Titration Calorimetry (ITC) | [6] |

| Human Insulin | IM-9 Cells | 0.3 | Radioligand Binding Assay | [7] |

| Insulin | Rat Hepatocytes | High Affinity: ~0.1 nM | Radioligand Binding Assay | [8] |

| Low Affinity: ~0.2 nM | ||||

| Insulin | Rat Adipocytes | ~3 | Radioligand Binding Assay | [9] |

Note: The binding of insulin to its receptor often fits a two-site binding model, reflecting high and low-affinity states.[5]

Experimental Protocols for Measuring Binding Kinetics

Several robust experimental techniques are employed to quantify the kinetics of the insulin-receptor interaction. Each method offers unique advantages and provides complementary information.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding events.[5][10][11]

Methodology:

-

Immobilization: The insulin receptor or an antibody that captures the receptor is immobilized on a sensor chip.[5][10]

-

Analyte Injection: A solution containing insulin or its analog (the analyte) is flowed over the sensor surface.

-

Detection: The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Data Analysis: The association and dissociation phases are monitored over time to determine the k_on and k_off rates, from which the K_d can be calculated.[10] Raw data are typically double-referenced by subtracting signals from a reference surface and blank injections.[10]

Radioligand Binding Assay

This classic technique relies on the competition between a radiolabeled ligand and an unlabeled ligand for binding to the receptor.[7][12][13]

Methodology:

-

Preparation: A constant concentration of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with cells or membranes expressing the insulin receptor.[7]

-

Competition: Increasing concentrations of unlabeled insulin or insulin analog are added to compete for binding with the radiolabeled insulin.[7]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured.

-

Data Analysis: A competition curve is generated, from which the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The K_i (inhibition constant), which is related to the K_d, can then be calculated.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event.[14][15][16]

Methodology:

-

Sample Preparation: The insulin receptor is placed in the sample cell of the calorimeter, and the insulin or analog is loaded into a syringe.

-

Titration: The ligand is injected in small aliquots into the sample cell.

-

Heat Measurement: The heat released or absorbed during the binding reaction is measured.[15]

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a model to determine the binding affinity (K_d), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding.[15][16]

Insulin Receptor Signaling Pathways

The binding of insulin to its receptor initiates a cascade of intracellular signaling events that regulate a wide range of metabolic processes and cellular functions.[17][18][19] The two major signaling pathways activated by the insulin receptor are the PI3K/Akt pathway and the Ras/MAPK pathway.[18][20]

PI3K/Akt Pathway

This pathway is primarily responsible for the metabolic effects of insulin, such as glucose uptake and glycogen synthesis.[20][21]

Caption: The PI3K/Akt signaling pathway initiated by insulin binding.

Ras/MAPK Pathway

This pathway is primarily involved in the regulation of gene expression, cell growth, and differentiation.[18][20]

Caption: The Ras/MAPK signaling pathway activated by insulin.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying insulin receptor binding kinetics and the logical relationship between binding events and downstream cellular responses.

Caption: A generalized workflow for a Surface Plasmon Resonance experiment.

Caption: Logical flow from insulin binding to cellular response.

Conclusion

A thorough understanding of the binding kinetics of the human insulin receptor is fundamental to the rational design of new insulin analogs and other therapeutic agents targeting the insulin signaling pathway. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to advance their work in this critical area of metabolic research. The intricate interplay between binding kinetics and downstream signaling underscores the importance of a multi-faceted approach to studying this essential biological system.

References

- 1. Insulin receptor binding kinetics: modeling and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic activation of the insulin receptor via two distinct sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Time course of insulin-receptor binding and insulin-induced lipogenesis in isolated rat fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beactica.se [beactica.se]

- 11. Studies on Recombinant Insulin Analogs Interactions with Partner Cell Membrane Receptors Using the SPR Technique [mdpi.com]

- 12. A radioligand receptor binding assay for measuring of insulin secreted by MIN6 cells after stimulation with glucose, arginine, ornithine, dopamine, and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A radioligand binding assay for the insulin-like growth factor 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Video: Insulin: The Receptor and Signaling Pathways [jove.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 20. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 21. bosterbio.com [bosterbio.com]

A Technical Guide to the Genetic Engineering of Human Insulin for Research

This whitepaper provides a comprehensive technical overview of the methodologies involved in the genetic engineering, production, and purification of recombinant human insulin for research and drug development applications. It details the common expression systems, provides step-by-step experimental protocols, and outlines the critical signaling pathway that insulin governs. This guide is intended for researchers, scientists, and professionals in the field of biotechnology and drug development.

Overview of Recombinant Insulin Production

The production of recombinant human insulin is a cornerstone of modern biotechnology. The process begins with the design and synthesis of the human proinsulin gene, which is then cloned into an expression vector. This vector is introduced into a suitable host organism, typically the bacterium Escherichia coli or the methylotrophic yeast Pichia pastoris.[1][2][3] The host cells are then cultured in large-scale fermenters to generate a significant biomass. Following fermentation, the proinsulin is extracted and purified. A critical step involves the enzymatic cleavage of the proinsulin molecule to yield mature, active human insulin, which then undergoes final purification.[4][5][6]

The "proinsulin route" is now the preferred commercial method as it requires only a single fermentation and a more streamlined purification process compared to the original approach of synthesizing the A and B chains separately.[7][8][9]

Expression Systems for Human Insulin

The choice of expression system is critical and depends on factors such as cost, yield, and post-translational modifications. E. coli and Pichia pastoris are the most widely used hosts for recombinant insulin production.[1][10]

-

Escherichia coli : As a prokaryotic host, E. coli offers rapid growth, high cell density cultivation, and well-established genetic tools.[1] It is often used for producing non-glycosylated proteins like insulin. A major characteristic of high-level expression in E. coli is the formation of the target protein as insoluble aggregates called inclusion bodies (IBs).[1][5][7] While this simplifies initial isolation, it necessitates subsequent solubilization and protein refolding steps to obtain the correctly folded, active protein.[4][7]

-

Pichia pastoris : This methylotrophic yeast is a eukaryotic system that combines the ease of genetic manipulation, similar to E. coli, with the capacity for post-translational modifications.[11][12] A key advantage of P. pastoris is its ability to secrete the recombinant protein into the culture medium, which significantly simplifies the initial purification process.[11][13][14] The use of the strong, tightly regulated alcohol oxidase 1 (AOX1) promoter allows for high-level, methanol-inducible expression.[10][15]

Table 1: Comparison of E. coli and Pichia pastoris for Insulin Production

| Feature | Escherichia coli | Pichia pastoris |

| Host Type | Prokaryote | Eukaryote (Yeast) |

| Protein Location | Intracellular (Inclusion Bodies)[1][5] | Secreted into medium[11][13] |

| Post-Translational Modification | Lacks complex modifications (e.g., glycosylation)[1] | Capable of glycosylation[10][11][12] |

| Key Advantage | High yield, rapid growth, low-cost media[1] | Secretion simplifies purification, proper protein folding[11][14] |

| Key Disadvantage | Inclusion body formation requires complex refolding steps[5][7] | Slower growth than E. coli, methanol induction can be hazardous |

| Reported Yield | ~5 g/L (Fed-batch fermentation)[16] | 1.1 - 1.2 g/L (Shake flask)[16] |

Detailed Experimental Protocols

The following sections provide generalized protocols for the key stages of recombinant insulin production. These should be optimized for specific laboratory conditions and constructs.

This protocol describes the creation of an expression vector containing the human proinsulin gene, optimized for expression in P. pastoris.

-

Gene Design and Synthesis :

-

Design a synthetic human proinsulin gene sequence. The sequence should consist of the B-chain, C-peptide, and A-chain.

-

Perform codon optimization for the chosen expression host (e.g., P. pastoris) to enhance translation efficiency.

-

Incorporate restriction sites (e.g., EcoRI and NotI) at the 5' and 3' ends, respectively, for subsequent cloning into the expression vector.[17]

-

Include a start codon (ATG) and a stop codon (TAA).

-

Synthesize the designed gene commercially.

-

-

Vector Preparation :

-

Select an appropriate expression vector. For secreted expression in P. pastoris, the pPIC9K vector is a common choice. This vector contains the α-factor secretion signal sequence, which directs the expressed protein out of the cell.[17][18]

-

Digest 5 µg of the pPIC9K plasmid with EcoRI and NotI restriction enzymes in a final volume of 50 µL according to the manufacturer's protocol.

-

Incubate at 37°C for 2 hours.

-

Purify the linearized vector using a gel purification kit to remove the excised fragment.

-

-

Ligation :

-

Perform a ligation reaction to insert the synthetic proinsulin gene into the linearized pPIC9K vector.

-

Use a molar ratio of 3:1 (insert:vector). A typical reaction mix (20 µL) includes:

-

Linearized pPIC9K vector: 50 ng

-

Proinsulin gene insert: ~15 ng

-

T4 DNA Ligase Buffer (10x): 2 µL

-

T4 DNA Ligase: 1 µL

-

Nuclease-free water: to 20 µL

-

-

Incubate at 16°C overnight or at room temperature for 2 hours.

-

-

Transformation into E. coli :

-

Verification :

-

Select several colonies and perform plasmid minipreps.

-

Verify the correct insertion of the proinsulin gene via restriction digest analysis and Sanger sequencing.

-

This protocol outlines the production of proinsulin as inclusion bodies in E. coli and its subsequent processing.

-

Transformation and Expression :

-

Transform an expression strain of E. coli (e.g., BL21(DE3)) with an appropriate expression vector (e.g., pET vector containing the proinsulin gene).

-

Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue incubation for 4-6 hours at 37°C.

-

-

Inclusion Body (IB) Isolation and Washing :

-

Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using sonication or high-pressure homogenization.

-

Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet the inclusion bodies.

-

Wash the IBs sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove cellular debris and contaminants.[5]

-

-

Solubilization and Refolding :

-

Solubilize the washed IBs in a strong denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl, 50 mM Tris, 100 mM DTT, pH 8.0).

-

Refold the solubilized proinsulin by rapid or stepwise dilution into a refolding buffer (e.g., 100 mM Tris-HCl, pH 8.5, with a redox system like glutathione). This is a critical step that must be optimized.[20]

-

-

Enzymatic Cleavage :

-

After refolding, adjust the pH of the proinsulin solution to ~8.0.

-

Add Trypsin and Carboxypeptidase B to cleave the C-peptide, converting proinsulin to mature insulin.[6] The typical enzyme-to-protein ratio is 1:200 (w/w) for trypsin.

-

Incubate at a controlled temperature (e.g., 25°C) for 1-2 hours, monitoring the conversion by HPLC.

-

-

Purification :

-

Purify the mature insulin using a multi-step chromatography process.[4][5]

-

Ion-Exchange Chromatography (IEX) : Use a cation exchange column to separate insulin from remaining proinsulin and other impurities.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Use a C18 column for high-resolution polishing to achieve >98% purity.[21]

-

-

Transformation of P. pastoris :

-

Linearize the verified pPIC9K-proinsulin vector with an enzyme like SalI to promote integration into the P. pastoris genome.[17]

-

Transform competent P. pastoris GS115 cells with the linearized plasmid via electroporation.[17][18]

-

Plate on Regeneration Dextrose Bacto Agar (RDB) plates and select for Histidine prototrophs (His+).

-

Screen His+ transformants for high-level expression by growing them in small-scale cultures and inducing with methanol.

-

-

Fed-Batch Fermentation :

-

Grow the best-producing clone in a bioreactor using a defined basal salt medium (BSM) with glycerol as the initial carbon source.[13]

-

After the glycerol is consumed (indicated by a spike in dissolved oxygen), begin the methanol induction phase.

-

Feed a solution of methanol and trace salts (PTM1) into the bioreactor at a controlled rate for 4-6 days to induce proinsulin expression and secretion.[18]

-

-

Harvesting and Clarification :

-

Harvest the culture broth from the fermenter.

-

Remove the P. pastoris cells by centrifugation or tangential flow filtration to obtain the supernatant containing the secreted proinsulin.[18]

-

-

Purification and Conversion :

-

Concentrate the supernatant.

-